

(+)-Curdione CAS number and chemical identifiers

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Compound of Interest

Compound Name: (+)-Curdione

Cat. No.: B10779593

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Introduction

(+)-Curdione is a sesquiterpenoid compound that has been isolated from several plant species of the *Curcuma* genus, including *Curcuma wenyujin*, *Curcuma zedoaria*, and *Curcuma aromatica*.^{[1][2]} This natural product has garnered significant interest within the scientific community due to its diverse range of biological activities. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-platelet, and antiviral agent.^{[1][2]} This technical guide provides a comprehensive overview of **(+)-Curdione**, including its chemical identifiers, biological activities with associated quantitative data, and detailed experimental methodologies for key studies. Furthermore, it includes visualizations of its molecular pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers and properties for **(+)-Curdione**.

Identifier Type	Value
CAS Number	13657-68-6[1][2][3][4]
IUPAC Name	(3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione[4]
Synonyms	(+)-Curdione, Germacr-1(10)-ene-5,8-dione[1][4][5]
Molecular Formula	C ₁₅ H ₂₄ O ₂ [1][5][6]
Molecular Weight	236.35 g/mol [4][6]
InChI	InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1[1][4]
InChIKey	KDPFMRXIVDLQKX-NHFJXKHHSA-N[1][4]
Canonical SMILES	C[C@H]1CC/C=C(/CC(=O)--INVALID-LINK--C(C)C)C[4]
Physical Description	Colorless prismatic crystals[5]
Melting Point	61-62 °C[5][7]
Solubility	Soluble in DMSO, DMF, and Ethanol.[1] Also soluble in ether and chloroform, and slightly soluble in petroleum ether.[5]

Biological Activity and Quantitative Data

(+)-Curdione exhibits a range of biological activities, with several studies providing quantitative data on its potency. The following table summarizes these findings.

Biological Activity	Cell Line / System	Method	Endpoint	IC ₅₀ Value
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	Prostaglandin E2 production inhibition	PGE ₂ production	1.12 µM[1]
Anti-influenza	Influenza A-infected MDCK cells	Cytopathic effect reduction	Viral-induced cell death	28.32 µM[1]
Anti-cancer	Human breast cancer (MCF-7) cells	MTT assay	Cell proliferation	125.632 µg/mL
CYP3A4 Inhibition	1α,25-(OH) ₂ -D ₃ -treated Caco-2 cells	Nifedipine oxidation assay	Oxidized nifedipine formation	16.9 µM[8]
Anti-platelet	Thrombin-induced human platelets	Platelet aggregation assay	Platelet aggregation	60-80 µM (for PAF- and thrombin-induced aggregation)[2]

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the biological activities of **(+)-Curdione**.

Anti-Cancer Activity in MCF-7 Human Breast Cancer Cells

The anti-proliferative and pro-apoptotic effects of curdione on MCF-7 cells were investigated using a combination of in vitro assays.

- **Cell Proliferation (MTT Assay):** MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of curdione (0, 25, 50, 100, 150, 200 µg/ml) for 72 hours. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay, which measures the metabolic activity of cells. The concentration at which curdione inhibited 50% of cell growth (IC_{50}) was determined to be 125.632 μ g/ml.

- **Apoptosis Detection (Flow Cytometry):** To quantify apoptosis, cells treated with curdione were stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by flow cytometry, which showed a dose-dependent increase in apoptosis.
- **Mitochondrial Membrane Potential (JC-1 Assay):** The JC-1 assay was used to measure changes in the mitochondrial membrane potential, a hallmark of apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a compromised mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green. Curdione treatment led to a concentration-dependent increase in green fluorescence, indicating mitochondrial dysfunction.
- **Western Blot Analysis:** To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured by western blot. Curdione treatment resulted in the upregulation of pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

Inhibition of Prostaglandin E₂ Production in RAW 264.7 Macrophages

The anti-inflammatory properties of curdione were evaluated by measuring its effect on prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

- **Cell Culture and Treatment:** RAW 264.7 cells were stimulated with LPS to induce an inflammatory response, which includes the production of PGE₂. The cells were concurrently treated with various concentrations of curdione.
- **PGE₂ Quantification:** The concentration of PGE₂ in the cell culture medium was measured using an appropriate immunoassay. Curdione was found to inhibit PGE₂ production in a concentration-dependent manner, with an IC_{50} value of 1.12 μ M.^[1]

- Mechanism of Action: Further studies indicated that the inhibitory effect of curdione on PGE₂ production is at least partially due to the suppression of cyclooxygenase-2 (COX-2) mRNA expression.[\[3\]](#)

Anti-Influenza Virus Activity in MDCK Cells

The antiviral activity of curdione against influenza A virus was assessed in Madin-Darby Canine Kidney (MDCK) cells.

- Viral Infection and Treatment: MDCK cells were infected with influenza A virus. The infected cells were then treated with different concentrations of curdione.
- Cytopathic Effect Assay: The antiviral activity was determined by measuring the reduction of the virus-induced cytopathic effect. Curdione showed an IC₅₀ value of 28.32 µM in this assay.[\[1\]](#)

Inhibition of Thrombin-Induced Platelet Aggregation

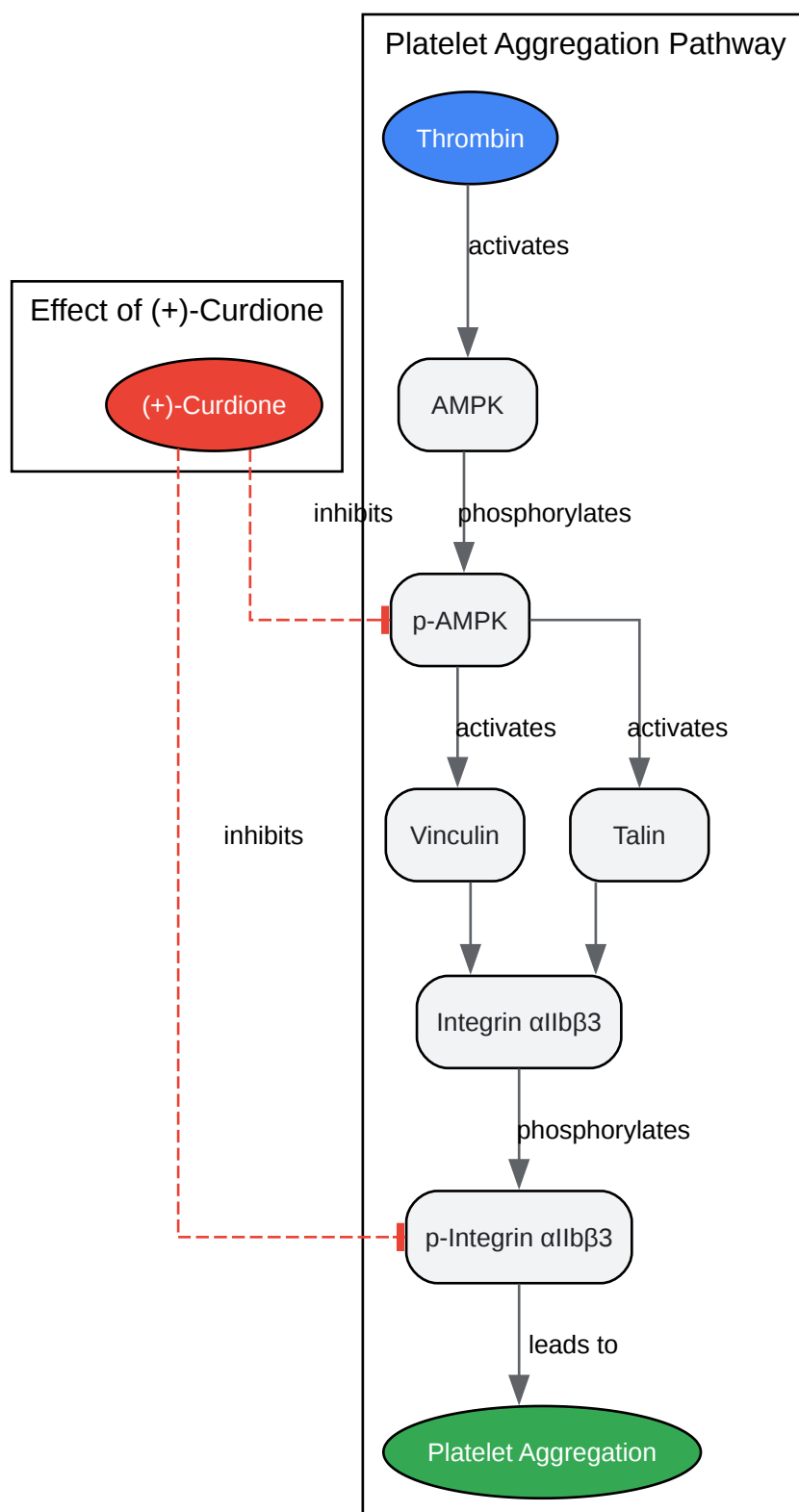
The anti-platelet effects of curdione were investigated using washed human platelets.

- Platelet Preparation: Platelet-rich plasma was obtained from healthy human donors, from which washed platelets were prepared.
- Platelet Aggregation Assay: Platelet aggregation was induced by the addition of thrombin. The effect of curdione on thrombin-induced platelet aggregation was measured using a platelet aggregometer. Curdione was found to inhibit platelet aggregation in a concentration-dependent manner.[\[9\]](#)
- Western Blot and RT-PCR: To elucidate the underlying mechanism, the expression and phosphorylation levels of proteins in the AMP-activated protein kinase (AMPK) signaling pathway and the integrin αIIbβ3 signaling pathway were examined using western blot and RT-PCR.

Signaling Pathways and Mechanisms of Action

Inhibition of Platelet Aggregation via the AMPK-Integrin αIIbβ3 Pathway

Curdione has been shown to inhibit thrombin-induced platelet aggregation by modulating the AMP-activated protein kinase (AMPK) and integrin $\alpha\text{IIb}\beta 3$ signaling pathway.[9] The proposed mechanism is that curdione downregulates the phosphorylation of AMPK and integrin, which in turn affects the function of vinculin and talin, key proteins in integrin-mediated cell adhesion.

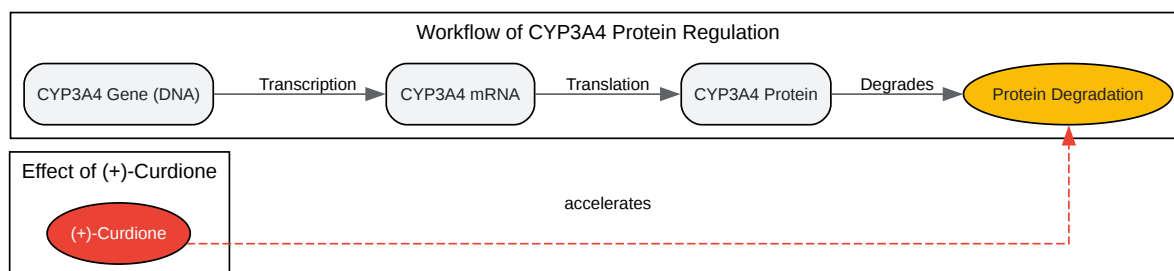


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Inhibition of Platelet Aggregation by **(+)-Curdione**.

Mechanism of CYP3A4 Inhibition

Studies in Caco-2 cells suggest that curdione inhibits the activity of the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). The proposed mechanism is not through the inhibition of gene expression (mRNA levels), but rather by accelerating the degradation of the CYP3A4 protein.[8]

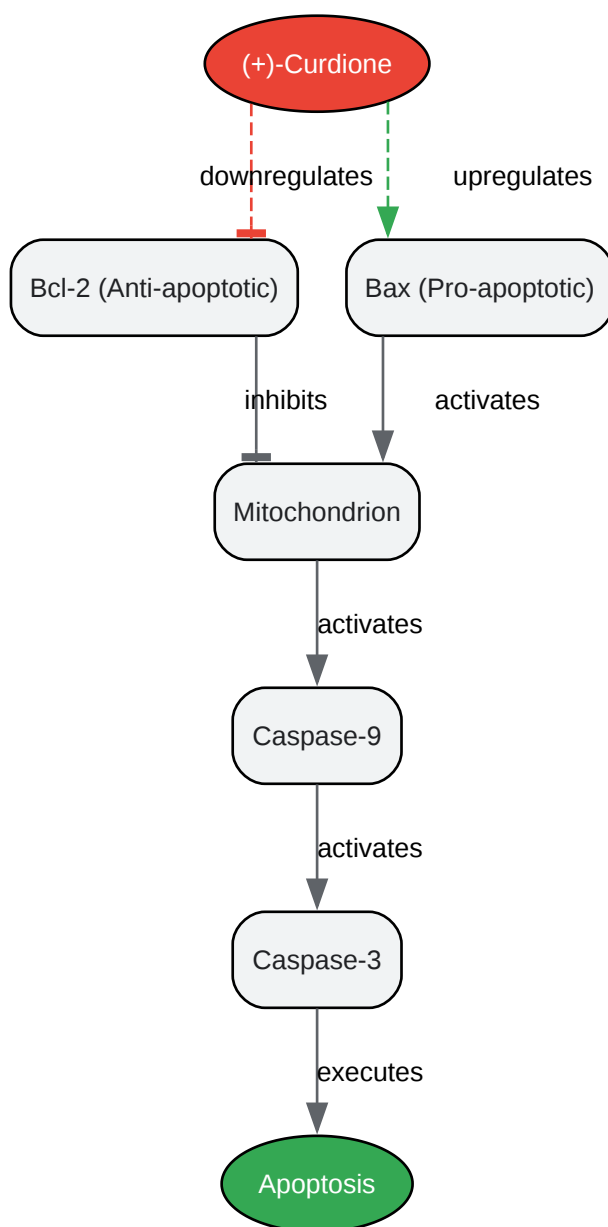


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Proposed Mechanism of **(+)-Curdione** on CYP3A4.

Induction of Apoptosis in MCF-7 Cancer Cells

In MCF-7 breast cancer cells, curdione induces apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-9 and the executioner caspase-3.



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Apoptotic Pathway Induced by **(+)-Curdione** in MCF-7 Cells.

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